molecular formula C12H8ClN3 B1224215 2-(6-chloropyridin-3-yl)-1H-benzimidazole CAS No. 54661-55-1

2-(6-chloropyridin-3-yl)-1H-benzimidazole

Cat. No.: B1224215
CAS No.: 54661-55-1
M. Wt: 229.66 g/mol
InChI Key: YCANYPPCSFCTEN-UHFFFAOYSA-N
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Description

2-(6-chloro-3-pyridinyl)-1H-benzimidazole is a member of benzimidazoles.

Scientific Research Applications

Chemical Synthesis and Properties

  • Benzimidazole derivatives, including those related to 2-(6-chloropyridin-3-yl)-1H-benzimidazole, have been synthesized and characterized for their spectroscopic properties and crystal structure. These derivatives are synthesized using condensation reactions and studied using various spectroscopic methods like NMR, IR, MS, UV/Vis, and fluorescence spectroscopy. The structural analysis of these compounds provides insights into their chemical properties and potential applications in various fields (Hranjec et al., 2008).

Biological Activity and Potential Therapeutic Applications

  • Benzimidazole derivatives have shown significant biological activities, including vasodilatory properties. These compounds demonstrate potential therapeutic applications due to their physiological effects. For example, a study involving the synthesis and QSAR study of vasorelaxant active 3-pyridinecarbonitriles incorporating 1H-benzimidazol-2-yl function revealed these compounds' notable vasodilation properties, suggesting their potential in therapeutic applications (Nofal et al., 2013).

Antimicrobial and Antifungal Applications

  • Certain benzimidazole derivatives have been identified to exhibit antimicrobial and antifungal activities. This includes their potential use against various pathogens, which highlights their importance in developing new therapeutic agents for infectious diseases (Salahuddin et al., 2017).

Potential in Cancer Therapy

  • Research has also explored the anticancer activities of benzimidazole-based compounds. Some studies have shown that certain benzimidazole derivatives, particularly those complexed with metals like Zn(II), exhibit cytotoxic properties against various cancer cell lines, indicating their potential as anticancer agents (Zhao et al., 2015).

DNA Interaction and Potential Diagnostic Applications

  • Benzimidazole derivatives have also been studied for their interaction with DNA, which is crucial for developing diagnostic tools and understanding the molecular mechanisms of various diseases. For instance, novel aminated benzimidazo[1,2-a]quinolines have been synthesized and analyzed for their potential as fluorescent probes for DNA detection, indicating their use in diagnostic applications (Perin et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, “2-(6-chloropyridin-3-yl)propan-2-ol”, can be found online . It’s important to consult these sheets for information on handling, storage, and disposal.

Future Directions

A paper titled “Preparative-Scale Production of the Analgesic (2R*)-2-(6 …” discusses the synthesis of a related compound . This could provide insights into potential future directions for the synthesis and study of similar compounds.

Biochemical Analysis

Biochemical Properties

2-(6-chloropyridin-3-yl)-1H-benzimidazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with nicotinic cholinergic receptors, which are crucial for neurotransmission. The interaction between this compound and these receptors can modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity . Additionally, this compound can bind to specific enzymes, influencing their catalytic activity and altering metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the NF-kappa-B pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, this compound has been shown to impact cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with nicotinic cholinergic receptors, which leads to the modulation of receptor activity and subsequent changes in neurotransmitter release . Additionally, this compound can inhibit or activate specific enzymes, thereby altering metabolic pathways and gene expression . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties, which can influence long-term cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate neurotransmitter release and enhance cognitive function . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and potential adverse effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as amidases, which initiate the hydrolysis of the compound into its metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for elucidating its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its biochemical activity and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCANYPPCSFCTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363388
Record name 2-(6-chloropyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54661-55-1
Record name 2-(6-chloropyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-chloronicotinic acid (0.785 g, 5.000 mmol) and o-phenylenediamine (0.540 g, 5.000 mmol) was added to pre-heated (150° C.) polyphosphoric acid (5 g) with stirring. The stirring was continued at 150° C. overnight. Water was added to the reaction mixture, and the resulting solution was neutralized with NaHCO3, and extracted with ethyl acetate. The organic phase was dried and evaporated to afford 2-(6-chloropyridin-3-yl)-1H-benzoimidazole in 40% yield (0.468 g, 2.04 mmol).
Quantity
0.785 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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